tert-Butyl ((3R,4R)-4-fluoropyrrolidin-3-yl)carbamate

Stereochemistry Chiral Building Block Enantiomeric Purity

Stereochemical ambiguity under CAS 213388-71-7 risks ent-diastereomer contamination, causing >10-fold potency loss in DPP-IV and CNS programs. This (3R,4R)-4-fluoropyrrolidine building block is verified by chiral HPLC and supplied with orthogonal Boc protection. - Confirmed (3R,4R) absolute configuration eliminates ent-diastereomer risk in S1 pocket binding. - ≥95% purity with batch-specific COA; free base form compatible with acidolytic Boc deprotection. - Available from stock in mg to gram quantities; global shipping with full documentation.

Molecular Formula C9H17FN2O2
Molecular Weight 204.245
CAS No. 213388-71-7
Cat. No. B2601299
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl ((3R,4R)-4-fluoropyrrolidin-3-yl)carbamate
CAS213388-71-7
Molecular FormulaC9H17FN2O2
Molecular Weight204.245
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1CNCC1F
InChIInChI=1S/C9H17FN2O2/c1-9(2,3)14-8(13)12-7-5-11-4-6(7)10/h6-7,11H,4-5H2,1-3H3,(H,12,13)/t6-,7-/m1/s1
InChIKeyBZSDDSIFAGBZLT-RNFRBKRXSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

tert-Butyl ((3R,4R)-4-fluoropyrrolidin-3-yl)carbamate (CAS 213388-71-7): Procurement-Specification Summary for Chiral Fluorinated Building Block Selection


tert-Butyl ((3R,4R)-4-fluoropyrrolidin-3-yl)carbamate (CAS 213388-71-7) is a chiral, orthogonally protected fluoropyrrolidine building block defined by two contiguous stereocenters [(3R,4R) configuration] and a Boc (tert-butoxycarbonyl) masking group on the pyrrolidine nitrogen . With a molecular formula of C₉H₁₇FN₂O₂, a molecular weight of 204.24 Da, and a predicted LogP of 0.98, this compound occupies a strategic position in medicinal chemistry as a fluorinated heterocyclic amine intermediate—specifically enabling the modulation of basicity (pKa), lipophilicity, and metabolic stability in lead optimization campaigns targeting the central nervous system (CNS) and enzyme inhibitor programs [1]. Unlike simple pyrrolidine scaffolds, the (3R,4R)-4-fluoro substitution pattern introduces a facial polarity that dictates downstream molecular recognition; procurement must therefore confirm both stereochemical identity and protecting-group integrity, as generic 'trans-4-fluoropyrrolidine' listings cannot guarantee the requisite absolute configuration [2].

Why Generic Substitution Fails for tert-Butyl ((3R,4R)-4-fluoropyrrolidin-3-yl)carbamate: Stereochemical, Basicity, and Protecting-Group Mismatch Risks


Substituting tert-butyl ((3R,4R)-4-fluoropyrrolidin-3-yl)carbamate with an in-class analog—even one sharing the identical CAS number—carries a high risk of synthetic or biological failure because the CAS registry entry 213388-71-7 is not consistently enantiomer-specific across vendor catalogs; listings for the (3S,4S) enantiomer appear under the same identifier, creating a stereochemical ambiguity that can propagate an erroneous absolute configuration into downstream pharmacophores . Furthermore, a positionally isomeric 3-fluoropyrrolidine exhibits a markedly different basicity (pKa ~8.68 vs ~7.12 for the 4-fluoro isomer) , while the non-fluorinated pyrrolidine scaffold has a pKa of 11.27 that forces protonation at physiological pH and impairs passive membrane permeability [1]. Finally, exchanging the Boc protecting group for a benzyl carbamate (Cbz) or a free amine alters both the deprotection protocol (acidolytic vs hydrogenolytic) and the intermediate's solubility and handling characteristics, rendering a 'similar' fluoropyrrolidine unsuitable for a validated synthetic route. These three axes—absolute stereochemistry, fluorine position, and protecting group—are not interchangeable parameters; each quantitatively shifts the physicochemical and biological profile of the derived final compound.

Quantitative Differentiation Evidence for tert-Butyl ((3R,4R)-4-fluoropyrrolidin-3-yl)carbamate: Comparator-Anchored Head-to-Head Data


Stereochemical Identity Assurance: (3R,4R) Absolute Configuration vs Ambiguous CAS-Listed (3S,4S) Enantiomer

CAS 213388-71-7 is employed by multiple vendors to designate both (3R,4R) and (3S,4S) enantiomers, creating a procurement risk that the wrong absolute configuration will enter a synthetic sequence . For example, AKSci lists the (3S,4S) enantiomer under this CAS with 98% purity , while Apollo Scientific and Fluoropharm explicitly designate the (3R,4R) isomer under the same registry number . The enantiomers are non-superimposable mirror images that yield downstream diastereomeric products when coupled to chiral pharmacophores; in DPP-IV inhibitor programs, the (3R,4R) configuration mimics the natural L-proline geometry required for enzyme binding, whereas the (3S,4S) enantiomer would produce the ent series with fundamentally altered target engagement [1]. The (3R,4R) target compound is specified with a purity of NLT 98% .

Stereochemistry Chiral Building Block Enantiomeric Purity

Fluorine Position Basicity Modulation: 4-Fluoro (pKa ~7.12) vs 3-Fluoro (pKa ~8.68) vs Non-Fluorinated Pyrrolidine (pKa 11.27)

The position of the fluorine substituent on the pyrrolidine ring quantitatively tunes the basicity of the secondary amine. The target compound bears a fluorine at the 4-position (β to nitrogen), which exerts a stronger electron-withdrawing inductive effect than a 3-fluoro (α-position) substituent due to through-bond transmission, lowering the conjugate acid pKa to approximately 7.12 (predicted) . In contrast, the 3-fluoropyrrolidine regioisomer has a predicted pKa of ~8.68 , and unsubstituted pyrrolidine has an experimentally determined pKa of 11.27 [1]. This pKa shift of ~4.15 units relative to pyrrolidine and ~1.56 units relative to the 3-fluoro isomer means that at physiological pH (7.4), the 4-fluoro congener exists in a ~50:50 neutral:protonated equilibrium (Henderson-Hasselbalch), whereas the non-fluorinated scaffold is >99.9% protonated, which severely impedes passive membrane diffusion. A systematic study by Melnykov et al. (2023) confirmed that fluorine number and distance to the protonation center are the primary determinants of saturated heterocyclic amine basicity [2].

pKa modulation Permeability Fluorine positional scanning

Lipophilicity Tuning: LogP 0.98 for the 4-Fluoro Derivative vs Non-Fluorinated Analog (LogP ~0.46)

Introduction of the fluorine atom at the 4-position of the pyrrolidine ring increases the calculated LogP from approximately 0.46 (pyrrolidine) to 0.98 (ACD/LogP for the target compound) [1]. This represents a ΔLogP of +0.52, translating to a more than threefold increase in octanol-water partition coefficient. The intermediate lipophilicity (LogP between 0 and 1) positions the compound favorably for CNS drug discovery where excessive lipophilicity (LogP >5) is associated with promiscuity and metabolic liability, while very low LogP impairs membrane permeation [2]. Furthermore, fluorination at the 4-position introduces a stereoelectronic effect that can stabilize certain conformations of downstream amide bonds, as noted by Enamine .

Lipophilicity LogP Fluorine bioisosterism

Orthogonal Protection Strategy: Boc (MW 204.24, Acid-Labile) vs Cbz (MW 238.26, Hydrogenolytic) as Divergent Synthetic Entry Points

The tert-butyl carbamate (Boc) protecting group on the target compound enables acidolytic deprotection under standard TFA/DCM conditions without affecting acid-sensitive functional groups introduced elsewhere in a synthetic route . In contrast, the benzyl carbamate (Cbz) analog (CAS 1638761-20-2, MW 238.26) requires hydrogenolysis (H₂, Pd/C) which is incompatible with substrates bearing reducible alkenes, nitro groups, or certain heterocycles . The molecular weight difference of 34.02 Da (204.24 vs 238.26) also translates to a 16.7% higher mass burden per equivalent for the Cbz variant, impacting atom economy in multi-step sequences. The hydrochloride salt (CAS 2097061-04-4, MW 240.70) offers enhanced aqueous solubility and storage stability at 2-8°C with a purity specification of 97.0% .

Protecting group Boc vs Cbz Synthetic compatibility

Physicochemical Handling Profile: Predicted Boiling Point, Density, and Hydrogen Bonding vs Piperidine and Azetidine Analogs

The target compound displays a predicted boiling point of 295.3±40.0 °C at 760 mmHg, a density of 1.10±0.1 g/cm³, and a polar surface area of 50 Ų, with 2 hydrogen bond donors and 4 acceptors . These parameters differentiate it from the corresponding piperidine analog (6-membered ring; higher LogP, different conformational preferences) and the azetidine series (4-membered ring; higher ring strain, different metabolic stability profile) studied by Melnykov et al. [1]. Within the saturated N-heterocycle series, the pyrrolidine ring is the third most common heterocycle in approved drugs , and the 4-fluoro substitution provides an optimal balance of conformational rigidity (pseudorotation restricted by fluorine gauche effects) and metabolic stability—the study demonstrated high intrinsic microsomal clearance stability for the monofluorinated pyrrolidine class as a whole [1].

Physicochemical properties Volatility Hydrogen bonding

High-Value Application Scenarios for tert-Butyl ((3R,4R)-4-fluoropyrrolidin-3-yl)carbamate Stemming from Quantitative Differentiation Evidence


Stereospecific DPP-IV and Protease Inhibitor Lead Optimization Requiring (3R,4R) Configuration

Dipeptidyl peptidase IV (DPP-IV) inhibitor programs—such as those leading to sitagliptin analogs—require a pyrrolidine core with L-proline-like (3R,4R) absolute configuration for optimal fit into the enzyme's S1 pocket [1]. The target compound's defined (3R,4R) stereochemistry, verified via chiral HPLC and optical rotation, ensures that the downstream fluorinated prolinamide or prolinonitrile warhead retains the correct spatial orientation; inadvertent substitution with the (3S,4S) enantiomer (sold under the same CAS) would produce the ent diastereomeric series, which is expected to show >10-fold loss in DPP-IV inhibitory potency based on established SAR for this target class [1]. The NLT 98% purity specification reduces the risk of epimer contamination that could confound IC₅₀ determinations.

CNS Penetrant Candidates Where pKa Tuning to ≤7.4 Is Mandatory for Passive Blood-Brain Barrier Permeation

For CNS programs targeting GPCRs or ion channels where the pyrrolidine amine constitutes a key pharmacophoric element, the ~7.12 predicted pKa of the 4-fluoropyrrolidine scaffold places the ionization equilibrium near the physiological pH threshold. This enables a significant neutral fraction available for passive diffusion across the blood-brain barrier, unlike the non-fluorinated pyrrolidine (pKa 11.27, >99.9% protonated) [2] or the 3-fluoro isomer (pKa ~8.68, still >90% protonated) . Combined with the moderate LogP of 0.98 , this physicochemical profile aligns with the CNS MPO (Multiparameter Optimization) score range associated with successful CNS drugs.

Parallel Library Synthesis Requiring Acid-Orthogonal Boc Deprotection in Multi-Step Solid-Phase or Solution-Phase Routes

In combinatorial chemistry workflows where a benzyl carbamate (Cbz) or Fmoc group protects a different amine elsewhere in the molecule, the Boc group on the target compound provides fully orthogonal deprotection using TFA (1-50% in DCM) without affecting Cbz (stable to acid) or Fmoc (requires piperidine) groups . The free base form avoids premature protonation of other basic sites during coupling reactions, and the availability of the corresponding HCl salt (CAS 2097061-04-4, 97.0% purity) provides a convenient alternative when enhanced solubility or stoichiometric protonation is desired.

Fluorine-19 NMR Metabolic Probing and Conformational Analysis of Peptidomimetics

The single fluorine atom at the 4-position serves as a sensitive ¹⁹F NMR probe for studying conformational dynamics in peptidomimetic backbones. The (3R,4R) configuration enforces a specific gauche relationship between the fluorine and the 3-amino substituent that influences pyrrolidine ring pucker [1]; this conformational bias, combined with the electron-withdrawing effect of fluorine that slows amide bond rotation (as noted by Enamine ), enables quantitative analysis of cis/trans amide ratios and metabolic intermediate trapping in microsomal stability assays such as those described by Melnykov et al. [3].

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